molecular formula C18H14N2O2S B12157456 Acetic acid, ((4,6-diphenyl-2-pyrimidinyl)thio)- CAS No. 88768-49-4

Acetic acid, ((4,6-diphenyl-2-pyrimidinyl)thio)-

Cat. No.: B12157456
CAS No.: 88768-49-4
M. Wt: 322.4 g/mol
InChI Key: HNDJKKMMGOVARH-UHFFFAOYSA-N
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Description

Acetic acid, ((4,6-diphenyl-2-pyrimidinyl)thio)-, also known by its systematic name 4,6-diphenyl-2-(pyrimidin-2-ylsulfanyl)acetic acid , is a chemical compound with the following properties:

    Empirical Formula: CHNOS

    Molecular Weight: 296.34 g/mol

    CAS Number: 708264-08-8

This compound features a pyrimidine ring with two phenyl groups attached and a thioacetic acid moiety. Its unique structure makes it intriguing for various applications.

Preparation Methods

Synthetic Routes:: The synthesis of Acetic acid, ((4,6-diphenyl-2-pyrimidinyl)thio)- involves the following steps:

    Pyrimidine Synthesis: Start by synthesizing the pyrimidine ring, possibly through condensation reactions or cyclization of appropriate precursors.

    Thioacetic Acid Derivatization: Introduce the thioacetic acid group by reacting the pyrimidine intermediate with a suitable thiolating agent.

Industrial Production:: While industrial-scale production methods are not widely documented, researchers often prepare this compound in the laboratory for specific studies.

Chemical Reactions Analysis

Acetic acid, ((4,6-diphenyl-2-pyrimidinyl)thio)- can undergo various reactions:

    Oxidation: It may be oxidized to form corresponding sulfoxides or sulfones.

    Substitution: The thioacetic acid group can undergo nucleophilic substitution reactions.

    Reduction: Reduction of the pyrimidine ring or thioacetic acid moiety is possible.

Common reagents include oxidizing agents (e.g., hydrogen peroxide), nucleophiles (e.g., amines), and reducing agents (e.g., sodium borohydride).

Major products depend on reaction conditions and substituents but may include sulfoxides, sulfones, or substituted pyrimidines.

Scientific Research Applications

Chemistry::

    Organic Synthesis: Researchers use this compound as a building block for more complex molecules.

    Medicinal Chemistry: It may serve as a scaffold for drug development.

Biology and Medicine::

    Anticancer Potential: Investigate its effects on cancer cells due to the presence of phenyl and pyrimidine moieties.

    Enzyme Inhibition Studies: Assess its impact on specific enzymes.

Industry::

    Materials Science: Explore its use in polymer chemistry or materials modification.

Mechanism of Action

The exact mechanism remains an active area of research. potential molecular targets include enzymes, receptors, or cellular pathways influenced by its unique structure.

Comparison with Similar Compounds

While Acetic acid, ((4,6-diphenyl-2-pyrimidinyl)thio)- is relatively rare, we can compare it to other compounds with similar features:

    4,6-Diphenylpyrimidine: Lacks the thioacetic acid group.

    4,6-Diphenylthiopyrimidine: Similar structure but lacks the carboxylic acid functionality.

Biological Activity

Acetic acid, ((4,6-diphenyl-2-pyrimidinyl)thio)-, is a compound that has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrimidine ring substituted with phenyl groups and a thioether linkage. Its structural formula can be represented as follows:

C15H14N2O2S\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_2\text{S}

This structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

Research indicates that acetic acid derivatives can modulate several biological pathways:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could affect cell proliferation and apoptosis.
  • Receptor Interaction: It is hypothesized that the compound interacts with various receptors, potentially influencing signaling pathways related to inflammation and cancer progression.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar pyrimidine derivatives. For example:

  • Antibacterial Activity: Some pyrimidine-based compounds showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL .
  • Antiviral Properties: Certain derivatives demonstrated antiviral activity against influenza strains, indicating potential therapeutic applications in viral infections .

Anticancer Potential

Pyrimidine derivatives have been investigated for their anticancer effects:

  • Cell Line Studies: Compounds similar to acetic acid, ((4,6-diphenyl-2-pyrimidinyl)thio)- have been tested against various cancer cell lines. For instance, certain derivatives exhibited IC50 values lower than 10 μM in breast cancer cells, indicating potent antiproliferative effects .
  • Mechanistic Insights: Studies suggest that these compounds may induce apoptosis through the activation of caspases and modulation of cell cycle proteins .

Case Studies

  • Study on Antimicrobial Efficacy:
    • A series of pyrimidine derivatives were synthesized and tested for their antimicrobial efficacy. The study found that compounds with similar thioether functionalities exhibited enhanced activity against multiple bacterial strains compared to controls .
  • Evaluation of Anticancer Activity:
    • In vitro studies on a novel pyrimidine derivative indicated significant inhibition of cell growth in MCF-7 breast cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Data Tables

Biological Activity Tested Compounds MIC/IC50 Values Reference
AntibacterialPyrimidine Derivative A0.25–1 μg/mL
AntiviralPyrimidine Derivative BIC50 > 10 μM
Anticancer (MCF-7)Acetic Acid Derivative C< 10 μM

Properties

CAS No.

88768-49-4

Molecular Formula

C18H14N2O2S

Molecular Weight

322.4 g/mol

IUPAC Name

2-(4,6-diphenylpyrimidin-2-yl)sulfanylacetic acid

InChI

InChI=1S/C18H14N2O2S/c21-17(22)12-23-18-19-15(13-7-3-1-4-8-13)11-16(20-18)14-9-5-2-6-10-14/h1-11H,12H2,(H,21,22)

InChI Key

HNDJKKMMGOVARH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)O)C3=CC=CC=C3

Origin of Product

United States

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